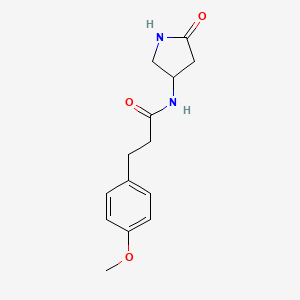
(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is an organic compound characterized by its complex structure, which includes a naphthalene ring and a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate typically involves the condensation of dimethyl isophthalate with 2-hydrazinyl-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In medicinal chemistry, (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: The compound’s properties make it suitable for use in the production of dyes, pigments, and other materials that require stable aromatic compounds.
作用機序
The mechanism of action of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The naphthalene ring provides a rigid framework that enhances the compound’s binding affinity and specificity.
類似化合物との比較
Dimethyl isophthalate: A precursor in the synthesis of the target compound.
2-hydrazinyl-1-naphthaldehyde: Another precursor used in the synthesis.
Naphthoquinone derivatives: Compounds formed through the oxidation of the target compound.
Uniqueness: (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
dimethyl 5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)13-9-14(20(25)27-2)11-15(10-13)21-22-18-16-6-4-3-5-12(16)7-8-17(18)23/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUIACTRISFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(azepan-1-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2645669.png)

![4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE](/img/structure/B2645672.png)






![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2645685.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2645688.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2645690.png)
